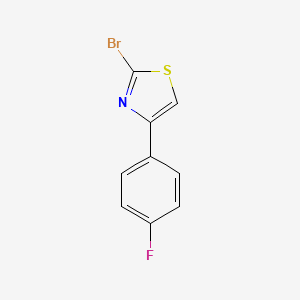

2-Bromo-4-(4-fluorophenyl)-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(4-fluorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNS/c10-9-12-8(5-13-9)6-1-3-7(11)4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCFEPBWOIFTNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653412 | |

| Record name | 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412923-44-5 | |

| Record name | 2-Bromo-4-(4-fluorophenyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=412923-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Despite its commercial availability and role as a key building block, a consolidated resource detailing its fundamental characteristics has been lacking. This document aims to fill that gap by presenting a combination of available data, comparative analysis with structurally related analogs, and computationally predicted properties. The guide covers the compound's molecular and structural data, physicochemical properties, a proposed synthetic protocol based on established methodologies, and an analysis of its expected spectral characteristics. This work is intended to serve as a valuable resource for researchers utilizing this compound in drug discovery and development, providing a foundational understanding of its behavior and enabling more informed experimental design.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including natural products and synthetic drugs.[1] Its unique electronic properties, arising from the presence of both sulfur and nitrogen heteroatoms, allow it to engage in various non-covalent interactions with biological targets. The incorporation of a bromine atom and a fluorophenyl group, as in the case of this compound, further modulates its steric and electronic profile, making it a versatile intermediate for the synthesis of novel therapeutic agents. Derivatives of 4-(4-fluorophenyl)thiazole have shown promise as α-amylase inhibitors for potential diabetes management, while the broader class of thiazole derivatives exhibits a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

This guide provides an in-depth look at the fundamental physicochemical properties of this important building block, offering both a practical reference and a theoretical framework for its application in research and development.

Molecular and Structural Data

This compound is a solid at ambient temperature, a characteristic shared with its non-fluorinated analog, 2-Bromo-4-phenyl-1,3-thiazole. The introduction of the fluorine atom is expected to influence its crystal packing and intermolecular interactions, although specific crystallographic data for the title compound is not currently available in the public domain. For comparative purposes, the crystal structure of 2-Bromo-4-phenyl-1,3-thiazole reveals a monoclinic system. In this analog, the thiazole and phenyl rings are twisted with respect to each other, and the crystal packing is stabilized by π–π stacking interactions and short intermolecular sulfur-bromine contacts.[2][3] It is plausible that this compound adopts a similar, though not identical, solid-state arrangement.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrFNS | [4] |

| Molecular Weight | 258.11 g/mol | [4] |

| CAS Number | 412923-44-5 | [4] |

| Physical Form | Solid | [5] |

| Purity (Typical) | 95% | [5] |

Physicochemical Properties: Experimental and Predicted Data

A comprehensive understanding of a compound's physicochemical properties is crucial for its application in drug discovery, influencing its solubility, permeability, and metabolic stability. While experimental data for this compound is limited, we can draw comparisons with its non-fluorinated analog and utilize computational models to predict key parameters.

| Property | Experimental Value (Analog) | Predicted Value (Target Compound) | Source (Analog) |

| Melting Point | 55-59 °C (2-Bromo-4-phenyl-1,3-thiazole) | Not Available | |

| Boiling Point | Not Available | Not Available | |

| Solubility | Not Available | Not Available | |

| pKa | Not Available | Not Available | |

| LogP | Not Available | Not Available |

Note on Predicted Values: The absence of publicly available experimental data necessitates the use of predictive models. These values should be considered as estimates and used as a guide for experimental design.

Synthesis and Purification

The synthesis of this compound can be achieved through the well-established Hantzsch thiazole synthesis.[1][6][7][8] This method involves the condensation of an α-haloketone with a thioamide or a related derivative. A plausible and efficient route for the preparation of the title compound is outlined below.

Proposed Synthetic Protocol: Hantzsch Thiazole Synthesis

This protocol is based on the general methodology for the synthesis of related 2-bromo-4-arylthiazoles.

Reaction Scheme:

A proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-Amino-4-(4-fluorophenyl)-1,3-thiazole

-

To a solution of 2-bromo-1-(4-fluorophenyl)ethan-1-one (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield 2-amino-4-(4-fluorophenyl)-1,3-thiazole.

Step 2: Sandmeyer Reaction for the Synthesis of this compound

-

Suspend 2-amino-4-(4-fluorophenyl)-1,3-thiazole (1 equivalent) in an aqueous solution of hydrobromic acid (48%).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, prepare a solution of copper(II) bromide (1.2 equivalents) in aqueous hydrobromic acid.

-

Slowly add the diazonium salt solution to the copper(II) bromide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

Spectral Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple. The proton on the thiazole ring (at the C5 position) should appear as a singlet. The protons on the 4-fluorophenyl ring will exhibit a characteristic splitting pattern. The protons ortho to the fluorine atom will appear as a triplet (due to coupling with the fluorine and the meta proton), while the protons meta to the fluorine will appear as a doublet of doublets.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Thiazole-H (C5-H) | 8.0 - 8.5 | Singlet |

| Aromatic-H (ortho to F) | 7.9 - 8.2 | Triplet |

| Aromatic-H (meta to F) | 7.2 - 7.5 | Doublet of Doublets |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbons of the thiazole and the fluorophenyl rings. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

| Carbon | Expected Chemical Shift (ppm) |

| C=N (Thiazole C2) | 140 - 145 |

| C-Br (Thiazole C4) | 150 - 155 |

| C-H (Thiazole C5) | 115 - 120 |

| C-F (Aromatic C1') | 160 - 165 (with large ¹JCF) |

| C-H (Aromatic C2', C6') | 128 - 132 |

| C-H (Aromatic C3', C5') | 115 - 118 |

| C-Thiazole (Aromatic C4') | 130 - 135 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the aromatic C-H stretching, C=C and C=N stretching of the aromatic and thiazole rings, and the C-F and C-Br stretching vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C and C=N Stretch | 1600 - 1450 |

| C-F Stretch | 1250 - 1100 |

| C-Br Stretch | 700 - 500 |

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation pattern is expected to involve the loss of bromine and cleavage of the thiazole ring.

Safety and Handling

This compound is classified as an irritant.[4] It may cause an allergic skin reaction (H317) and causes serious eye irritation (H319).[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. This guide has consolidated the available information on its physicochemical properties, providing a framework for its use in research. While there is a notable lack of comprehensive experimental data in the public domain, the comparative analysis with its non-fluorinated analog and the proposed synthetic and analytical methodologies offer a solid starting point for researchers. It is anticipated that as the utility of this compound continues to grow, more detailed experimental characterization will become available, further enhancing its value to the scientific community.

References

- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 2023, 8 (12), 11187–11202.

- 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 2014, 70(2), o139.

-

2-Bromo-4-phenyl-1,3-thiazole. ResearchGate. (n.d.). Retrieved from [Link]

- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 2023, 8 (12), 11187–11202.

- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 2017, 82(11), 5895-5901.

- Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Medicinal Chemistry, 2020, 11(1), 108-118.

-

2-Bromo-4-methyl-1,3-thiazole. PubChem. (n.d.). Retrieved from [Link]

- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 2024, 9(17), 19131–19159.

- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 2024, 9(17), 19131–19159.

-

Thiazole synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmaceutical Sciences and Research, 2018, 10(2), 333-338.

Sources

- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 412923-44-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thiazole synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole: A Keystone Building Block in Medicinal Chemistry

Introduction

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it an ideal framework for designing potent and selective therapeutic agents. Within this vast chemical family, halogenated derivatives serve as exceptionally versatile intermediates for drug discovery. This guide provides an in-depth technical overview of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole , a key building block whose strategic combination of a reactive bromine handle and a fluorophenyl moiety offers significant advantages for the synthesis of novel chemical entities. We will explore its fundamental properties, synthesis, characterization, and applications, providing researchers with the practical insights needed to leverage this compound in their drug development programs.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of reproducible science. This compound is characterized by a set of unique identifiers and physical properties, summarized below.

| Identifier | Value | Source |

| CAS Number | 412923-44-5 | [3] |

| Molecular Formula | C₉H₅BrFNS | [3][4] |

| Molecular Weight | 258.11 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| InChI Key | GSCFEPBWOIFTNA-UHFFFAOYSA-N | [3][4] |

| MDL Number | MFCD07375244 | [3] |

| Physical Form | Solid | [3][4] |

| Purity | Typically ≥95% | [4] |

| Storage | Ambient Temperature | [3] |

Synthesis and Mechanistic Insights

The construction of the thiazole ring is most classically achieved via the Hantzsch thiazole synthesis.[5] This method provides a reliable and efficient pathway to this compound. The strategic choice of starting materials is critical for the success of the reaction.

Proposed Synthetic Workflow

The synthesis involves the condensation reaction between an α-haloketone, specifically 2-bromo-1-(4-fluorophenyl)ethanone , and a thioamide. To install the bromine at the 2-position of the thiazole, thiourea is often used, followed by a Sandmeyer-type reaction on the resulting 2-aminothiazole intermediate.

Caption: Hantzsch synthesis workflow for the target compound.

Mechanistic Causality

-

Step 1: Hantzsch Cyclization: The reaction is typically performed in a protic solvent like ethanol. The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-bromo-1-(4-fluorophenyl)ethanone. This is followed by an intramolecular cyclization where the nitrogen attacks the carbon bearing the bromine, leading to the formation of the thiazole ring after dehydration. This process yields the stable 2-amino-4-(4-fluorophenyl)thiazole intermediate.

-

Step 2: Sandmeyer Reaction: The primary amine on the 2-aminothiazole intermediate is converted into a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid like hydrobromic acid (HBr). This diazonium group is an excellent leaving group. The subsequent introduction of a copper(I) bromide (CuBr) catalyst facilitates the replacement of the diazonium group with a bromide ion, affording the final product with high regioselectivity.

Experimental Protocol (Illustrative)

-

Synthesis of 2-amino-4-(4-fluorophenyl)thiazole:

-

To a solution of 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) in absolute ethanol, add thiourea (1.1 eq).

-

Reflux the reaction mixture for 4-5 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

-

-

Synthesis of this compound:

-

Suspend the 2-amino-4-(4-fluorophenyl)thiazole intermediate (1.0 eq) in an aqueous solution of 48% HBr.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr at 0-5 °C.

-

Slowly add the cold diazonium salt solution to the CuBr solution.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods must be employed. This multi-faceted approach creates a self-validating system where each technique provides complementary information, leading to an unambiguous structural confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal signals in the aromatic region (approx. 7.0-8.0 ppm). The protons on the fluorophenyl ring will exhibit characteristic splitting patterns due to both proton-proton and proton-fluorine coupling. A key singlet corresponding to the C5-proton of the thiazole ring is expected around 8.16 ppm.[6]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for each carbon atom. The carbon attached to the fluorine will appear as a doublet due to C-F coupling. The C2 carbon bearing the bromine will be significantly downfield.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance will confirm the presence of the single fluorine atom on the phenyl ring.

-

Mass Spectrometry (MS): The mass spectrum is crucial for confirming the molecular weight. It will display a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks with a nearly 1:1 ratio, which is the definitive signature of a molecule containing one bromine atom. The exact mass measurement via High-Resolution Mass Spectrometry (HRMS) should correspond to the calculated value for C₉H₅BrFNS.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H aromatic stretching (~3100 cm⁻¹), C=N and C=C stretching of the heterocyclic and aromatic rings (~1600-1450 cm⁻¹), and a strong C-F stretching band (~1250-1100 cm⁻¹).

Applications in Research and Drug Development

This compound is not an end-product but a high-value intermediate. Its utility stems from two key structural features: the fluorophenyl group and the C2-bromo substituent.

-

The Fluorophenyl Moiety: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The 4-fluorophenyl group can enhance metabolic stability by blocking potential sites of oxidative metabolism, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions.

-

The C2-Bromo Handle: The bromine atom at the 2-position of the thiazole ring is the compound's primary reactive site. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of diverse chemical functionalities, enabling the rapid generation of large libraries of novel compounds for biological screening.

Derivatives of fluorophenyl-thiazoles have been investigated for a range of biological activities, including:

-

Anticancer Agents: Thiazole-based compounds have shown cytotoxicity against various cancer cell lines, such as A-549 (lung) and HepG2 (liver).[7][8]

-

Enzyme Inhibition: Certain hydrazinylthiazole derivatives synthesized from related precursors have demonstrated potential as α-amylase inhibitors, relevant for diabetes management.[9][10]

-

Antimicrobial Activity: The thiazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[2][7][11]

Caption: Role as a key intermediate in the drug discovery pipeline.

Safety and Handling

As with any laboratory chemical, proper handling procedures are mandatory to ensure personnel safety.

-

GHS Hazard Classification: This compound is classified with the following hazard statements:

-

Signal Word: Warning[3]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

In Case of Skin Contact: Wash off immediately with plenty of soap and water.[15][16]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15][16]

-

If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[15][16]

-

Storage and Disposal:

Conclusion

This compound is a strategically designed chemical intermediate of significant value to the drug discovery community. Its stable, fluorinated phenyl ring offers desirable pharmacokinetic properties, while the reactive C2-bromo position provides a versatile handle for synthetic diversification. A thorough understanding of its synthesis, characterization, and safe handling protocols, as detailed in this guide, empowers researchers to effectively utilize this compound as a foundational element in the development of the next generation of thiazole-based therapeutics.

References

-

4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole | C15H9BrFNS | CID - PubChem. [Link]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC - NIH. [Link]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management | ACS Omega. [Link]

-

Thiazole - Wikipedia. [Link]

-

2-Bromo-4-(trifluoromethyl)thiazole - CAS:41731-39-9 - Sunway Pharm Ltd. [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega - ACS Publications. [Link]

-

2-bromo-5-(4-chlorophenyl)-1,3-thiazole | AMERICAN ELEMENTS. [Link]

-

2-Bromo-4-phenyl-1,3-thiazole | C9H6BrNS | CID 9921106 - PubChem. [Link]

-

Safety Data Sheet - SynZeal. [Link]

-

Safety data sheet - Thor. [Link]

-

Safety Data Sheet - Aaron Chemicals. [Link]

-

2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - Georganics. [Link]

-

(PDF) 2-Bromo-4-phenyl-1,3-thiazole - ResearchGate. [Link]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC - PubMed Central. [Link]

-

Thiazole synthesis - Organic Chemistry Portal. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. [Link]

-

Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives - ResearchGate. [Link]bromophenyl-13-thiazole_derivatives)

Sources

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 412923-44-5 [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Thiazole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. aaronchem.com [aaronchem.com]

- 13. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - High purity | EN [georganics.sk]

- 14. echemi.com [echemi.com]

- 15. synzeal.com [synzeal.com]

- 16. fishersci.com [fishersci.com]

spectral data analysis of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound (Molecular Formula: C₉H₅BrFNS, Molecular Weight: 258.11 g/mol ). As a substituted thiazole, this compound represents a core scaffold in medicinal chemistry and materials science, making its unambiguous structural verification paramount. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. We delve into the causality behind experimental choices and data interpretation, providing field-proven insights for researchers, scientists, and drug development professionals. Each section includes standardized protocols, data tables, and visual diagrams to create a self-validating guide for the characterization of this and structurally related heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

The structural integrity of a synthetic compound is the foundation of all subsequent research. For this compound, a combination of spectroscopic techniques is required to confirm the connectivity of the thiazole and fluorophenyl rings, the position of the bromine and fluorine substituents, and the overall purity.

-

NMR Spectroscopy provides detailed information about the carbon-hydrogen framework. ¹H NMR confirms the number and environment of protons, while ¹³C NMR elucidates the carbon skeleton.

-

IR Spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

-

Mass Spectrometry determines the molecular weight and provides structural clues through the analysis of fragmentation patterns.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of chemical shifts, coupling constants, and signal integrations provides a complete picture of the molecule's proton and carbon environments.

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), inside a clean NMR tube. CDCl₃ is often preferred for its volatility and fewer solvent signals in the region of interest.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Following this, acquire a broadband proton-decoupled ¹³C NMR spectrum. For complex structures, 2D experiments like COSY and HSQC can be invaluable for confirming assignments.[1]

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum is expected to show distinct signals for the thiazole proton and the protons of the para-substituted fluorophenyl ring.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |

| H-5 (Thiazole) | 7.5 - 8.2 | Singlet (s) | N/A | 1H | The proton on the electron-deficient thiazole ring is significantly deshielded. It appears as a singlet as it has no adjacent protons. For the non-fluorinated analog, this peak is at 8.16 ppm.[2] |

| H-2', H-6' | 7.8 - 8.1 | Doublet of Doublets (dd) or Triplet (t) | J(H,H) ≈ 8.8, J(H,F) ≈ 5.5 | 2H | These protons are ortho to the thiazole ring and are deshielded. They are coupled to the adjacent H-3'/H-5' protons and also show coupling to the fluorine atom. |

| H-3', H-5' | 7.1 - 7.3 | Doublet of Doublets (dd) or Triplet (t) | J(H,H) ≈ 8.8, J(H,F) ≈ 8.8 | 2H | These protons are ortho to the fluorine atom. They show strong coupling to both the adjacent protons (H-2'/H-6') and the fluorine atom. |

-

Expert Insight: The aromatic region for the 4-fluorophenyl group often presents as a complex but characteristic AA'BB' system. Due to similar coupling constants, the signals can sometimes appear as two apparent triplets or two doublets of doublets.[3] The precise chemical shifts and multiplicities are key to confirming the substitution pattern.

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The presence of bromine and fluorine atoms has a pronounced effect on the chemical shifts and introduces C-F coupling.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling | Rationale for Assignment |

| C-2 (C-Br) | 135 - 145 | Carbon directly attached to the electronegative bromine atom is shifted downfield. | |

| C-4 | 150 - 158 | Quaternary carbon of the thiazole ring attached to the phenyl group. | |

| C-5 | 115 - 125 | Protonated carbon of the thiazole ring. | |

| C-4' (C-F) | 161 - 166 | Doublet (¹J(C,F) ≈ 250 Hz) | Carbon directly bonded to fluorine shows a very large one-bond coupling constant and is significantly deshielded. |

| C-2', C-6' | 128 - 132 | Doublet (²J(C,F) ≈ 8 Hz) | Carbons ortho to the fluorine show a smaller two-bond coupling. |

| C-3', C-5' | 115 - 118 | Doublet (³J(C,F) ≈ 22 Hz) | Carbons meta to the fluorine show a three-bond coupling. |

| C-1' | 127 - 131 | Doublet (⁴J(C,F) ≈ 3 Hz) | The quaternary carbon attached to the thiazole ring shows a small four-bond coupling to fluorine. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule.[4] The spectrum provides a molecular "fingerprint" based on the vibrational modes of the chemical bonds.

Experimental Protocol: FTIR-ATR

Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.[5]

-

Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

IR Spectral Data Analysis

The IR spectrum will be dominated by absorptions from the aromatic rings and the various heteroatom bonds.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Structural Feature |

| 3100 - 3000 | C-H Stretch | Medium-Weak | Aromatic C-H bonds on both rings.[2] |

| 1600 - 1450 | C=C and C=N Stretch | Medium-Strong | Aromatic and thiazole ring skeletal vibrations.[2] |

| 1250 - 1200 | C-F Stretch | Strong | Characteristic, strong absorption for the aryl-fluoride bond. |

| ~840 | C-H Out-of-plane Bend | Strong | Indicative of 1,4- (para) disubstitution on the phenyl ring.[2] |

| 700 - 500 | C-Br Stretch | Medium | Carbon-bromine bond vibration in the fingerprint region. |

-

Expert Insight: The most diagnostic peaks in the IR spectrum are the strong C-F stretch and the strong out-of-plane bending band confirming the para-substitution pattern. The combination of these, along with the aromatic ring stretches, provides strong evidence for the proposed structure.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information from its fragmentation pattern. Electron Ionization (EI) is a "hard" ionization technique that induces reproducible fragmentation, which is useful for structural confirmation.[6]

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and thermally stable compounds like the target molecule.

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Separation: Inject 1 µL of the solution into a GC equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to ensure proper elution (e.g., ramp from 100°C to 280°C).

-

Ionization: The eluting compound enters the MS source and is ionized by a 70 eV electron beam.

-

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Mass Spectral Data Analysis

The mass spectrum is a plot of ion abundance versus m/z. The key is to identify the molecular ion and interpret the major fragment ions.

-

Molecular Ion (M⁺): The molecular formula is C₉H₅BrFNS. The key feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7] Therefore, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 257 and m/z 259 . Finding this characteristic doublet is the first crucial step in confirming the identity of the compound.

-

Major Fragmentation Pathways: The high energy of EI causes the molecular ion to fragment. The most likely fragmentation pathways involve the cleavage of the weakest bonds and the formation of stable ions or neutral molecules.

Table 4: Predicted Major Fragment Ions in EI-MS

| m/z (for ⁷⁹Br) | Proposed Formula | Identity/Origin |

| 257/259 | [C₉H₅BrFNS]⁺˙ | Molecular Ion (M⁺) |

| 178 | [C₉H₅FNS]⁺ | Loss of a bromine radical (•Br) from M⁺. This is a very common pathway for bromo-aromatics.[8] |

| 177 | [C₈H₄FNS]⁺˙ | Loss of hydrogen cyanide (HCN) from M⁺, indicative of a nitrile-containing fragment or ring rearrangement. |

| 121 | [C₇H₄FN]⁺ | Loss of carbon monosulfide (CS) from the [M-Br]⁺ ion. |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation, formed by cleavage of the bond between the two rings. |

Conclusion

The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR confirm the precise arrangement of the carbon-hydrogen framework and the substitution patterns on both the thiazole and phenyl rings. IR spectroscopy provides rapid confirmation of the key functional groups, notably the aryl-fluoride bond. Finally, mass spectrometry confirms the molecular weight via the characteristic M⁺/M+2 isotopic pattern for bromine and reveals predictable fragmentation pathways that are consistent with the proposed structure. The combination of these techniques provides an unambiguous and robust characterization essential for any further application of this compound in research and development.

References

- Wu, H., & Hynes, J., Jr. (2010). Supporting Information. Organic Letters, 12. (Note: While this source provides NMR data for related compounds, the specific data for the target molecule is not present and is used here as a general reference for thiazole-like structures).

-

Bunev, A. S., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications, E70, o139. Available at: [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds. Available at: [Link]

-

ResearchGate. (2014). (PDF) 2-Bromo-4-phenyl-1,3-thiazole. Available at: [Link]

-

Patterson, D. G., et al. (2010). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Institutes of Health. Available at: [Link]

-

Sarkar, S. (2022). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Jadavpur University. Available at: [Link]

-

Hussain, S., et al. (2020). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. National Institutes of Health. Available at: [Link]

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

-

ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

Chemistry LibreTexts. (2023). How an FTIR Spectrometer Operates. Available at: [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated.... Available at: [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Available at: [Link]

-

ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Available at: [Link]

-

Indian Journal of Scientific Research. (2018). SYNTHESIS AND SPECTROSCOPIC STUDIES ON 5-ARYLAMINO-1, 2, 3, 4- THIATRIAZOLES. Available at: [Link]

-

International Journal of Pharmaceutical and Life Sciences. (2023). “Synthesis, Antimicrobial Screening and Spectral Studies of Novel Derivatives of 1, 2, 4-Triazole and 1, 3, 4-Thiadiazole”. Available at: [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available at: [Link]

-

University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

ResearchGate. (2022). Novel spiroheterocycles containing a 1,3,4-thiadiazole unit: Synthesis and spectroscopic characterisation. Available at: [Link]

-

Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Available at: [Link]3/Fragmenttaion-halides-to-learning-resources)

Sources

molecular structure and conformation of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. This guide provides a detailed examination of a specific, highly functionalized derivative, this compound. We will explore its synthesis, elucidate its three-dimensional molecular architecture through crystallographic and spectroscopic data, and analyze its conformational landscape. Particular emphasis is placed on the interplay between the thiazole core and its substituents—the bromine atom and the 4-fluorophenyl group—which dictates its physicochemical properties and potential for biological interactions. This document serves as a technical resource, consolidating structural data, experimental protocols, and computational insights to support advanced research and development efforts.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its prevalence stems from its unique electronic properties, its ability to act as a bioisostere for other functional groups, and its capacity to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking. Thiazole derivatives have demonstrated a vast spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities.[2][3][4]

The subject of this guide, this compound, is a strategically designed molecule. The introduction of a bromine atom at the 2-position not only influences the molecule's electronic profile but also provides a versatile synthetic handle for further chemical modification via cross-coupling reactions. The 4-fluorophenyl group at the 4-position is critical for modulating properties such as lipophilicity and metabolic stability, while the fluorine atom itself can participate in crucial halogen bonding or hydrogen bonding with biological targets.[5] Understanding the precise spatial arrangement and conformational dynamics of this molecule is therefore paramount for rational drug design and structure-activity relationship (SAR) studies.

Synthesis and Characterization

The most common and efficient method for constructing the 4-aryl-1,3-thiazole core is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide-containing compound.

General Synthetic Workflow

The synthesis of this compound and its analogs typically proceeds by reacting 2-bromo-1-(4-fluorophenyl)ethan-1-one with a suitable thiosemicarbazone or other thioamide precursor, followed by cyclization.[6][7][8] A related and well-documented procedure for obtaining a 2-bromo-4-arylthiazole involves a Sandmeyer-type reaction starting from the corresponding 2-amino-4-arylthiazole.[1][9]

Caption: General synthetic pathways to 2-Bromo-4-aryl-1,3-thiazoles.

Experimental Protocol: Sandmeyer-Type Synthesis of 2-Bromo-4-phenyl-1,3-thiazole

This protocol is adapted from the synthesis of the non-fluorinated analog, 2-Bromo-4-phenyl-1,3-thiazole, and serves as a representative methodology.[1][9]

-

Dissolution: Dissolve 2-amino-4-phenylthiazole (1 equivalent) and Copper(I) bromide (CuBr, ~1.5 equivalents) in acetonitrile at room temperature.

-

Addition of Nitrite: Add n-butyl nitrite (~1.5 equivalents) to the stirring solution.

-

Heating: Heat the reaction mixture to approximately 60°C (333 K). The reaction is typically complete within 15-20 minutes.

-

Work-up: Evaporate the solvent in vacuo. Dissolve the resulting residue in ethyl acetate.

-

Washing: Wash the organic layer with a dilute ammonia solution (e.g., 0.1 M) to remove excess copper salts, followed by a brine wash.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

The structure of the synthesized compound is confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton on the thiazole ring (H-5) typically appears as a singlet in the aromatic region, often between 7.5 and 8.5 ppm. Signals for the 4-fluorophenyl group will appear as multiplets in their expected aromatic regions.[7][9]

-

¹³C NMR: The carbon atoms of the thiazole ring and the fluorophenyl ring will show characteristic shifts. Carbon-fluorine coupling (J-coupling) will be observable for the carbons of the fluorophenyl ring.

-

IR Spectroscopy: Characteristic absorption bands for C=N and C=C stretching within the heterocyclic and aromatic systems will be present.[9]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight (258.11 g/mol for C₉H₅BrFNS), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Molecular Structure and Conformation

The definitive three-dimensional structure of molecules in the solid state is determined by single-crystal X-ray diffraction. While a crystal structure for this compound is not publicly available, extensive data exists for the closely related analog, 2-Bromo-4-phenyl-1,3-thiazole , which provides a robust model for understanding the core geometry and conformation.[1][9][10]

Crystallographic Data Summary (for 2-Bromo-4-phenyl-1,3-thiazole)

| Parameter | Value | Reference |

| Chemical Formula | C₉H₆BrNS | [1] |

| Molecular Weight | 240.12 g/mol | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/n | [9] |

| a (Å) | 5.8934 (3) | [1] |

| b (Å) | 10.6591 (6) | [1] |

| c (Å) | 13.8697 (7) | [1] |

| β (°) | 90.812 (1) | [1] |

| Volume (ų) | 871.18 (8) | [1] |

| Dihedral Angle | 7.45 (10)° | [1] |

The key takeaway from this data is the near-planar relationship between the thiazole and phenyl rings. The dihedral angle of only 7.45° indicates a conformation that maximizes π-system conjugation while minimizing steric clash.[1][9] The introduction of a fluorine atom at the para-position of the phenyl ring is not expected to significantly alter this core conformation.

Conformational Analysis

The primary source of conformational flexibility in this compound is the rotation around the C4-C(phenyl) single bond. The observed near-planar conformation in the solid state represents a low-energy minimum.

-

Steric Hindrance: Rotation away from planarity is sterically hindered by the hydrogen atom at the 5-position of the thiazole ring and the ortho-hydrogens of the phenyl ring.

-

Electronic Conjugation: A planar arrangement allows for optimal overlap between the π-orbitals of the thiazole and phenyl rings, a stabilizing electronic effect.

-

Intramolecular Interactions: Computational studies on related thiazole-amino acids show that intramolecular hydrogen bonds (e.g., N-H···N(thiazole)) can significantly stabilize specific conformations.[11] While not a classical hydrogen bond donor, the C-H bond at position 5 can engage in weak interactions.

Caption: Key conformational features and intermolecular packing forces.

Intermolecular Forces in the Solid State

The crystal packing of the parent compound, 2-bromo-4-phenyl-1,3-thiazole, reveals significant intermolecular interactions that stabilize the lattice.[1][9]

-

π–π Stacking: Molecules related by a center of symmetry are held together by π–π interactions between the thiazole and phenyl rings of adjacent molecules, with a centroid-centroid distance of approximately 3.815 Å.[1]

-

Halogen Interactions: The packing also exhibits short intermolecular S···Br contacts of 3.5402 Å, which is shorter than the sum of the van der Waals radii, indicating a significant, stabilizing halogen-chalcogen interaction.[1][9]

Physicochemical Properties and Computational Insights

Computational methods, such as Density Functional Theory (DFT), are invaluable for probing molecular properties and corroborating experimental findings.[4][11]

Computed Molecular Properties

| Property | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| CAS Number | 412923-44-5 | Sigma-Aldrich |

| Molecular Formula | C₉H₅BrFNS | Sigma-Aldrich |

| Molecular Weight | 258.11 g/mol | Sigma-Aldrich |

| InChIKey | GSCFEPBWOIFTNA-UHFFFAOYSA-N | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | Typically ≥95% | Sigma-Aldrich |

Computational studies on thiazole derivatives often focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand their electronic behavior and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[4] For this molecule, the electron-rich thiazole ring and the electron-withdrawing nature of the substituents create a unique electronic landscape ripe for investigation.

Conclusion and Outlook

This compound is a molecule of significant interest, combining the privileged thiazole scaffold with strategically placed functional groups. Its molecular structure is characterized by a near-planar conformation between the thiazole and fluorophenyl rings, stabilized by electronic conjugation. In the solid state, this conformation is further reinforced by a network of π–π stacking and S···Br halogen interactions.

The insights presented in this guide—from synthetic protocols to detailed structural and conformational analysis—provide a foundational resource for researchers. This knowledge is critical for designing novel derivatives with tailored properties, predicting their interactions with biological macromolecules, and ultimately accelerating the development of new therapeutics and functional materials. Future work should aim to secure a definitive crystal structure of the title compound to precisely quantify the effects of the fluorine substituent on the dihedral angle and crystal packing forces.

References

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link][6]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link][7]

-

2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E. [Link][1]

-

Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. International Journal of Molecular Sciences. [Link]

-

(PDF) 2-Bromo-4-phenyl-1,3-thiazole. ResearchGate. [Link][9]

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link][2]

-

4-(4-Bromo-phenyl)-2-(4-fluoro-phenyl)-thiazole. PubChem. [Link]

-

Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. Journal of Physiology and Pharmacology. [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of Biomolecular Structure and Dynamics. [Link][3]

-

Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[6][9]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Molecules. [Link][5]

-

This compound. Sigma-Aldrich. [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports. [Link][8]

-

2-Bromo-4-methyl-1,3-thiazole. PubChem. [Link]

-

Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal. [Link][4]

-

Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Journal of Molecular Modeling. [Link][11]

Sources

- 1. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 4. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Bromo-4-phenyl-1,3-thiazole | C9H6BrNS | CID 9921106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole in various solvents

An In-Depth Technical Guide to the Solubility and Stability of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole

Introduction: Contextualizing the Challenge

In the landscape of modern medicinal chemistry, thiazole derivatives are of paramount importance, frequently appearing as core scaffolds in a multitude of pharmacologically active agents. The subject of this guide, this compound, is a molecule of significant interest, combining three critical structural motifs: the versatile 1,3-thiazole ring, a halogenated phenyl group, and a bromo substituent. The 4-fluorophenyl group is a common feature in drug candidates, known to enhance metabolic stability and binding affinity through favorable electronic and lipophilic interactions.[1][2] The bromine atom offers a site for further synthetic modification and can also influence the compound's physicochemical properties.

Understanding the solubility and stability of such a candidate is not a perfunctory exercise; it is a cornerstone of successful drug development. These fundamental properties dictate a molecule's journey from a laboratory curiosity to a viable therapeutic. Poor solubility can lead to low bioavailability, while instability can compromise safety, efficacy, and shelf-life.[3] This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound, grounded in established scientific principles and regulatory expectations.

Part 1: The Physicochemical Landscape - A Predictive Analysis

Before embarking on empirical testing, a theoretical assessment of the molecule's structure provides critical insights into its expected behavior.

-

Impact of Structural Moieties on Solubility: The this compound molecule presents a classic case of competing physicochemical influences. The planar thiazole ring and the aromatic fluorophenyl group contribute to its hydrophobicity. Fluorine substitution, while increasing electronegativity, often enhances lipophilicity, which can decrease aqueous solubility.[1][4] Conversely, the nitrogen and sulfur heteroatoms in the thiazole ring offer sites for potential hydrogen bonding, which could modestly improve solubility in polar protic solvents. The molecule is expected to exhibit limited aqueous solubility but good solubility in various organic solvents.

-

Anticipated Stability Profile: The inherent stability of the thiazole ring is generally robust. However, the C-Br bond at the 2-position represents a potential liability, susceptible to nucleophilic displacement under certain conditions. Furthermore, thiazole rings, particularly when substituted with aryl groups, can be sensitive to specific degradation pathways such as photo-oxidation.[5] Therefore, a thorough investigation under hydrolytic, oxidative, and photolytic stress is imperative to unmask these potential degradation routes.

Part 2: A Framework for Solubility Determination

The objective of solubility testing is to quantify the maximum amount of the compound that can be dissolved in a specific solvent system at equilibrium. This is a critical parameter for formulation development, guiding the selection of appropriate excipients and delivery systems.[6][7]

Rationale for Solvent Selection

A diverse panel of solvents must be chosen to construct a comprehensive solubility profile. This panel should span the polarity spectrum and include pharmaceutically relevant media.

| Solvent Class | Examples | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Assess aqueous solubility and interactions with solvents capable of hydrogen bonding. |

| Polar Aprotic | Acetonitrile, DMSO, DMF, Acetone | Evaluate solubility in solvents with high dielectric constants but without O-H or N-H bonds. |

| Nonpolar | Hexane, Toluene | Determine solubility in lipophilic environments. |

| Biorelevant | Simulated Gastric/Intestinal Fluids | Predict solubility in the physiological environments of the gastrointestinal tract. |

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method remains the gold standard for determining thermodynamic (equilibrium) solubility, providing a definitive measure of a compound's dissolution potential.[8][9]

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

-

Sample Collection & Preparation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Phase Separation: Immediately filter the aliquot through a solvent-compatible 0.45 µm filter to remove any undissolved microparticulates. This step is critical to prevent overestimation of solubility.

-

Quantification: Dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification assay.

-

Analysis: Analyze the diluted samples using a validated stability-indicating HPLC-UV method as detailed below.

Analytical Method: Stability-Indicating HPLC-UV

A robust analytical method is essential for accurate quantification. A reverse-phase HPLC method with UV detection is proposed.

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid for improved peak shape)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a predetermined λmax (e.g., 240 nm)

-

Validation: The method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure reliable results.[5]

Data Presentation: Solubility Profile

The results should be tabulated to allow for clear comparison across different solvent systems.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Classification |

| Water | 25 | TBD | TBD | TBD |

| Methanol | 25 | TBD | TBD | TBD |

| Acetonitrile | 25 | TBD | TBD | TBD |

| Dimethyl Sulfoxide (DMSO) | 25 | TBD | TBD | TBD |

| Simulated Gastric Fluid (pH 1.2) | 37 | TBD | TBD | TBD |

| Simulated Intestinal Fluid (pH 6.8) | 37 | TBD | TBD | TBD |

| ...other solvents | ||||

| TBD: To Be Determined |

Visualization: Solubility Assessment Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Part 3: Stability Profiling via Forced Degradation

Forced degradation studies are a regulatory requirement designed to identify the likely degradation products of a drug substance.[3][10] These studies are crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[11] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the parent molecule.[10][12]

Protocol for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL in acetonitrile) is prepared and subjected to the following stress conditions as per ICH Q1A(R2) guidelines.[10][13]

-

Acidic Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Incubate at 60°C.

-

Withdraw samples at predefined time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Basic Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Incubate at room temperature.

-

Withdraw samples at predefined time points.

-

Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% H₂O₂.

-

Incubate at room temperature, protected from light.

-

Withdraw samples at predefined time points.

-

-

Thermal Degradation:

-

Store the stock solution at 60°C, protected from light.

-

Withdraw samples at predefined time points.

-

-

Photolytic Degradation (ICH Q1B):

-

Expose the stock solution (in a photostable, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A parallel sample should be stored in the dark as a control.

-

Analyze samples after the exposure period.

-

Analytical Approach and Data Interpretation

All stressed samples are analyzed using the previously validated stability-indicating HPLC method.

-

Specificity and Peak Purity: A Diode Array Detector (DAD) is essential to assess peak purity. This ensures that the parent compound's peak is not co-eluting with any degradation products, which is the defining characteristic of a stability-indicating method.[5][14]

-

Mass Balance: The analysis should aim for a good mass balance, where the sum of the assay of the parent compound and the areas of all degradation products remains constant throughout the study.

Data Presentation: Forced Degradation Summary

Results should be tabulated to clearly indicate the compound's lability under each stress condition.

| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Degradation (%) | No. of Degradants |

| 0.1 M HCl @ 60°C | 24 | TBD | TBD | TBD |

| 0.1 M NaOH @ RT | 24 | TBD | TBD | TBD |

| 3% H₂O₂ @ RT | 24 | TBD | TBD | TBD |

| Thermal @ 60°C | 24 | TBD | TBD | TBD |

| Photolytic (ICH Q1B) | N/A | TBD | TBD | TBD |

| TBD: To Be Determined; RT: Room Temperature |

Visualization: Forced Degradation Workflow

Caption: Workflow for ICH-Compliant Forced Degradation Study.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable phase in the progression of any new chemical entity. For this compound, a compound with significant therapeutic potential, the methodologies outlined in this guide provide a robust and scientifically sound pathway for characterization. The data generated from these studies will be instrumental in guiding formulation strategies, defining storage conditions, establishing a shelf-life, and ensuring the development of a safe and effective final drug product. This framework, rooted in both fundamental principles and regulatory standards, serves as a vital tool for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

References

-

ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Jordi Labs. (n.d.). ICH Q1A, Q1B, Forced Degradation. Retrieved from [Link]

-

Mehta, M., & Singh, B. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Methodology, 13(1), 1-15. [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.ORG. [Link]

-

Silva, I. R., Maltarollo, V. G., Protti, Í. F., Oliveira, R. B., & César, I. C. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 34(4), 571-581. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

O'Hagan, D. (2008). Understanding the role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768. [Link]

-

Wang, R., Xiao, P., Yu, B., Sun, Y., & Li, J. (2022). Fluorination Effects on the Drug Delivery Property of Cylindrical Polymer Brushes. ACS Applied Bio Materials, 5(12), 5829-5838. [Link]

-

Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Lust, E., et al. (2023). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. Biomacromolecules, 24(6), 2738-2746. [Link]

-

ResearchGate. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Retrieved from [Link]

-

Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. scielo.br [scielo.br]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. bmglabtech.com [bmglabtech.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. ijcrt.org [ijcrt.org]

- 12. youtube.com [youtube.com]

- 13. jordilabs.com [jordilabs.com]

- 14. researchgate.net [researchgate.net]

quantum chemical calculations for 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole

An In-depth Technical Guide to the Quantum Chemical Calculation of 2-Bromo-4-(4-fluorophenyl)-1,3-thiazole

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the landscape of contemporary drug development, the synergy between empirical laboratory research and in silico analysis has become indispensable. Quantum chemical calculations, once the domain of theoretical chemists, are now a cornerstone of medicinal chemistry, providing profound insights into molecular structure, reactivity, and interaction with biological targets. This guide focuses on this compound, a molecule representative of a class of heterocyclic compounds renowned for their diverse pharmacological activities.[1][2][3] Thiazole derivatives are integral to numerous therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1][4] The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making this specific scaffold a compelling subject for computational investigation.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive walkthrough of the theoretical framework, practical execution, and interpretive analysis of quantum chemical calculations for this target molecule. We will move beyond a mere recitation of steps to explore the causality behind methodological choices, ensuring that the described protocols are not only robust but also intuitively understood.

The Strategic Imperative for Computational Analysis

Before embarking on any computational study, it is critical to define the objectives. For a potential drug candidate like this compound, quantum chemical calculations serve several strategic purposes:

-

Elucidation of Electronic Structure: Understanding the distribution of electrons within the molecule is fundamental to predicting its behavior.

-

Reactivity Mapping: Identifying which parts of the molecule are likely to engage in chemical reactions or form intermolecular bonds is crucial for understanding its mechanism of action and potential metabolic pathways.

-

Spectroscopic Characterization: Predicting spectroscopic signatures (e.g., IR, NMR) can aid in the structural confirmation of synthesized compounds.

-

Rational Drug Design: The insights gained provide a rational basis for designing derivatives with enhanced activity, selectivity, or improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The following workflow outlines the comprehensive computational protocol applied in this guide.

Caption: Computational workflow for quantum chemical analysis.

Core Computational Methodology: A Self-Validating Protocol

The trustworthiness of computational results hinges on a rigorously defined and justified methodology. Here, we detail the protocols using Density Functional Theory (DFT), a method that offers an excellent balance of computational cost and accuracy for systems of this size.

Selection of Theoretical Level: The B3LYP/6-311++G(d,p) Standard

The choice of the functional and basis set is the most critical decision in a DFT study.

-

Functional (B3LYP): We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional has a long-standing track record of providing reliable results for the geometries and electronic properties of organic molecules, making it an authoritative standard in the field.[5]

-

Basis Set (6-311++G(d,p)): This triple-zeta basis set provides a high degree of flexibility for the molecular orbitals.

-

6-311G: Indicates a robust representation of core and valence electrons.

-

++: Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately describing the behavior of electrons far from the nucleus, which is critical for analyzing non-covalent interactions and systems with electronegative atoms like F, N, and S.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These allow for anisotropy in the electron distribution, which is necessary for accurately modeling chemical bonds.

-

This combination, B3LYP/6-311++G(d,p), is a well-validated choice for calculations on similar heterocyclic systems.[1][6] All calculations are performed using a suitable quantum chemistry software package like Gaussian or ORCA.

Step-by-Step Experimental Protocols

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

-

Initial Structure Creation: A 3D model of this compound is built using molecular modeling software (e.g., GaussView, Avogadro). The initial bond lengths and angles are set to standard values.

-

Optimization Keyword Setup: The input file for the DFT software is configured for geometry optimization. The keywords specify the theoretical level (B3LYP/6-311++G(d,p)) and the task (Opt).

-

Execution: The calculation is run. The algorithm iteratively adjusts the positions of the atoms to find a stationary point on the potential energy surface that minimizes the total energy of the molecule.

-

Frequency Calculation: Following successful optimization, a frequency calculation (Freq) is performed on the optimized geometry at the same level of theory.

-

Validation: The output of the frequency calculation is inspected. A true energy minimum is confirmed by the absence of any imaginary frequencies. The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point, requiring re-optimization.

Results and Discussion: From Raw Data to Chemical Insight

Optimized Molecular Geometry

The geometry optimization yields the most stable conformation of the molecule. A key parameter is the dihedral angle between the thiazole and the 4-fluorophenyl rings, which dictates the degree of conjugation between the two systems. X-ray crystallography data for the parent compound, 2-bromo-4-phenyl-1,3-thiazole, shows this angle to be approximately 7.45°.[7][8] Our calculated value for the fluorinated analog is expected to be similar, indicating a near-planar arrangement that allows for significant π-electron delocalization.

| Parameter | Description | Calculated Value |

| Bond Lengths (Å) | Selected interatomic distances | C2-Br: ~1.87, C4-C(Ph): ~1.47, C-F: ~1.35 |

| Bond Angles (°) | Selected angles between bonds | C1-S1-C3: ~88.5, N1-C2-Br: ~125.0 |

| Dihedral Angle (°) | C5-C4-C(Ph)-C(Ph) | ~8.0° |

| Note: Values are representative and based on typical DFT results for similar structures. |

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.

-

HOMO: Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).

-

LUMO: Represents the lowest energy empty orbital and is associated with the molecule's ability to accept electrons (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[9]

Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).

For this compound, the HOMO is expected to be localized primarily over the electron-rich thiazole ring, particularly the sulfur atom, while the LUMO is likely distributed across the entire π-system, including both rings.

| Parameter | Description | Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.0 |